molecular formula C20H23BaN7O6 B1497087 5-Methyltetrahydrofolate barium salt CAS No. 68703-91-3

5-Methyltetrahydrofolate barium salt

Cat. No.: B1497087
CAS No.: 68703-91-3
M. Wt: 594.8 g/mol
InChI Key: CJDBLCUPSKRHFJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyltetrahydrofolate barium salt is the stable salt form of the predominant, biologically active form of folate found in the human circulation . Unlike synthetic folic acid, which requires multi-step enzymatic conversion, this compound is the immediate substrate for critical one-carbon metabolism pathways . Its primary research value lies in its role as a methyl donor in the vitamin B12-dependent remethylation of homocysteine to methionine, a reaction crucial for maintaining healthy homocysteine levels and supporting cellular methylation processes . This mechanism is fundamental for studies in cardiovascular health, where 5-Methyltetrahydrofolate has been shown to rapidly improve endothelial function and decrease superoxide production in human vessels . Researchers utilize this compound to investigate folate metabolism, nucleotide synthesis, and the impact of folate status on various disease models. It is particularly relevant for studying the effects of bypassing common impairments in folate metabolism, such as those associated with MTHFR polymorphisms . As a crystalline solid, this reagent offers a stable source of active folate for in vitro and ex vivo experimental systems . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

68703-91-3

Molecular Formula

C20H23BaN7O6

Molecular Weight

594.8 g/mol

IUPAC Name

2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;barium(2+)

InChI

InChI=1S/C20H25N7O6.Ba/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2

InChI Key

CJDBLCUPSKRHFJ-UHFFFAOYSA-L

SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ba+2]

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ba+2]

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Stability

5-MTHF is known for its instability in certain conditions, particularly in the presence of oxygen. The barium salt form enhances stability, allowing for better handling and incorporation into formulations. Research has shown that this form maintains high purity levels (≥98%) and stability over time, making it suitable for pharmaceutical and nutritional applications .

Cardiovascular Health

Numerous studies indicate that 5-MTHF plays a crucial role in homocysteine metabolism. Elevated homocysteine levels are associated with cardiovascular diseases. A pharmacokinetic study demonstrated that 5-MTHF has a higher bioavailability compared to folic acid, leading to more effective homocysteine remethylation, especially in patients with the MTHFR 677C→T mutation . The study showed that administration of 5-MTHF resulted in peak concentrations that were seven times higher than those achieved with folic acid, suggesting its superior efficacy in reducing cardiovascular risks .

Treatment of Folate Deficiency

5-MTHF is utilized in treating megaloblastic anemia caused by folate deficiency. Its bioactive form allows for direct utilization by the body without the need for conversion, which is particularly beneficial for individuals with genetic polymorphisms affecting folate metabolism. Clinical trials have confirmed its effectiveness in improving folate status and alleviating symptoms associated with deficiency .

Cancer Therapy

Research indicates that 5-MTHF can mitigate the toxic effects of certain chemotherapy agents like methotrexate. It acts as a rescue agent to reduce methotrexate-induced toxicity while enhancing therapeutic efficacy when combined with other chemotherapeutic agents such as fluorouracil . This dual action makes it a valuable adjunct in cancer treatment protocols.

Nutritional Supplements

The use of 5-MTHF barium salt in dietary supplements is gaining traction due to its enhanced absorption and bioavailability compared to synthetic folic acid. Regulatory bodies have recognized it as a safe form of folate for use in fortified foods and dietary supplements . Studies suggest that the conversion factor for bioavailability is approximately 2:1 when comparing 5-MTHF to folic acid at typical intake levels, making it an effective alternative for supplementation .

Pregnancy and Neural Tube Defects

5-MTHF supplementation is recommended during pregnancy to reduce the risk of neural tube defects. Its effectiveness in preventing such congenital disabilities has been documented in various studies, emphasizing the importance of adequate folate levels during early gestation .

Case Studies and Research Findings

StudyFocusFindings
Keresztesy & Silverman (1951)PharmacokineticsDemonstrated increased bioavailability of 5-MTHF over folic acid
PMC1574248 (2004)Cardiovascular RiskHigher efficacy in lowering homocysteine levels among patients with MTHFR mutations
PMC9399872 (2021)Cancer TreatmentShowed reduced toxicity when combined with methotrexate
EFSA (2022)Dietary AssessmentConfirmed safety and efficacy of 5-MTHF for food fortification

Comparison with Similar Compounds

Chemical and Structural Properties

Compound Salt Form Stability Key Applications
5-MTHF Barium Salt Barium Moderate (requires controlled storage) Preclinical research (methotrexate toxicity reversal)
5-MTHF Calcium Salt Calcium High (pharmaceutical standard) Therapeutics, dietary supplements
5-MTHF Glucosamine Salt Glucosamine Moderate (hygroscopic) Nutraceuticals (e.g., Quatrefolic®)
5-MTHF Sodium Salt Sodium Moderate (sensitive to oxidation) Analytical standards, metabolomics

Key Observations :

  • Stability : Calcium salts (e.g., Metafolin®) exhibit superior thermal and oxidative stability compared to amorphous or glucosamine salts . The barium salt’s stability is less documented but assumed comparable to other divalent cation salts.
  • Crystallinity : Advanced formulations like Magnafolate® (calcium salt with C-Crystal structure) claim enhanced stability (2+ years at room temperature) and bioavailability over traditional forms .

Pharmacokinetics and Bioavailability

Compound Bioavailability (Relative to Folic Acid) Key Pharmacokinetic Findings
5-MTHF Barium Salt Not quantified in humans Effective in murine rescue studies
5-MTHF Calcium Salt 1.0–1.2× Comparable AUC to sodium salts; therapeutic standard
5-MTHF Glucosamine Salt 1.12× (vs. calcium salt in rats) Higher AUC (1123.9 ng/mL·h) in rats
5-MTHF Sodium Salt ~1.0× Used in analytical assays due to solubility

Key Observations :

  • The glucosamine salt (Quatrefolic®) shows marginally higher bioavailability than calcium salts in preclinical models, attributed to its absorption without requiring metabolic conversion .

Key Observations :

  • While the barium salt itself is non-toxic in murine studies, barium ions can interfere with potassium channels and are contraindicated in humans .
  • Calcium salts remain the safest and most regulated option for clinical use .

Preparation Methods

Reduction of Folic Acid to 5-Methyltetrahydrofolate

The initial step involves chemical reduction of folic acid to 5-methyltetrahydrofolic acid. Sodium borohydride (NaBH4) is commonly employed as the reducing agent under controlled conditions:

  • Reaction conditions: Aqueous alkaline solution, inert atmosphere (nitrogen), temperature between 60°C and 80°C, reaction time 30 minutes to 2 hours.
  • Reagent ratios: NaBH4 to folic acid weight ratio ranges from 0.5:1 to 3:1.
  • Stabilizers: Reducing agents such as cysteine, reduced glutathione, or pantetheine are added to maintain stability during methylation.

This step yields a mixture predominantly containing sodium 5-methyltetrahydrofolate.

Conversion to Barium Salt

Following reduction, the crude 5-methyltetrahydrofolate is precipitated as the barium salt by adding barium salts under controlled pH and temperature conditions:

  • The pH is adjusted typically between 0.5 and 6.0 using acid-conditioning solutions.
  • Crystallization is carried out at room temperature or slightly elevated temperatures (30°C to 60°C).
  • The crystalline barium salt is isolated by filtration or centrifugation and washed to remove impurities.

Crystallization and Purification

The isolated barium salt is subjected to crystallization to obtain a stable amorphous or crystalline form with high purity:

  • Solvents used include water or aqueous mixtures with water-soluble alcohols (methanol, ethanol) or organic acids (formic acid, acetic acid).
  • Crystallization times vary from minutes to several days depending on conditions.
  • Drying is performed at 20°C to 40°C to preserve the crystalline structure without degradation.
  • Purification may involve ion-exchange chromatography (e.g., using QAE-Sephadex) and elution with acetic acid gradients to remove impurities effectively.

Representative Preparation Protocol (Based on Patent CN102775408A)

Step Description Conditions Outcome
A Dissolve (6S)-5-methyltetrahydrofolate salt or racemic salt in solvent Solvent: water or water-organic solvent mix; Temp: 40–60°C Homogeneous solution
B Adjust pH to 0.5–6.0 with acid Acid: hydrochloric acid or organic acid Acid-conditioned solution
C Crystallize and isolate crystals Temp: room temperature to 60°C; Time: minutes to days Stable amorphous or crystalline 5-MTHF salt
D Filter, wash, and dry crystals Drying temp: 20–40°C High purity crystalline barium salt

Example: 60 g of (6S)-5-methyltetrahydrofolate sylvite dissolved in 600 mL water, pH adjusted to 4.2, stirred for 2 hours, filtered and vacuum dried at 25°C to yield 30 g of 5-MTHF crystals with 98.2% purity.

Challenges and Considerations

  • Sodium borohydride usage: While effective, NaBH4 generates hydrogen gas and boric acid waste, requiring stringent safety and waste management protocols.
  • Optical purity: The natural (6S) isomer is biologically active; racemization during synthesis must be minimized to maintain efficacy.
  • Side reactions: High alkalinity can cause degradation to pterin and p-aminophenyl formyl glutamic acid, reducing yield and complicating purification.
  • Industrial scalability: Methods emphasize reproducibility, stability, and purity suitable for large-scale production.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Notes
Reducing agent Sodium borohydride (NaBH4) 0.5–3 equiv. relative to folic acid
Reaction temperature 60–80°C Under nitrogen atmosphere
Reaction time 30 min – 2 hours
pH during crystallization 0.5 – 6.0 Acid-conditioned
Crystallization temperature 20–60°C Room temperature preferred
Drying temperature 20–40°C To preserve crystal structure
Purity achieved >98% (HPLC) High purity for pharmaceutical use

Q & A

Basic Research Questions

Q. How can 5-methyltetrahydrofolate (5-MTHF) barium salt be quantified in biological matrices like serum or blood?

  • Methodology : Capillary electrophoresis (CE) with optimized electrolyte systems is effective. For human serum, use a background electrolyte (BGE) composed of 1 × 10⁻² M acetate, 3.5 × 10⁻³ M ammonium, and 0.005% hydroxypropylcellulose (HPC) at pH 4.5 to separate 5-MTHF from interfering components like urate. Detection limits (LOD) for healthy individuals are typically below 1 × 10⁻⁶ mol/L, but supplementation (e.g., 0.8 mg/day folic acid) increases measurable concentrations .

Q. What are the key chemical properties of 5-MTHF barium salt that influence its stability in experimental solutions?

  • Methodology : Stability requires pH control and avoidance of oxidative conditions. Barium salts can be identified via flame tests (yellowish-green flame) or precipitation with sulfuric acid (insoluble BaSO₄). Adjust solutions to slightly alkaline pH with sodium hydroxide to prevent degradation, and confirm purity using lanthanum nitrate for precipitate formation .

Q. What is the role of 5-MTHF in folate-dependent biochemical pathways, and how does its barium salt form compare to other derivatives?

  • Methodology : 5-MTHF is the primary circulating folate, critical for methionine synthase activity and homocysteine remethylation. Stoichiometric modeling shows that disruptions in methylenetetrahydrofolate reductase (MTHFR) increase demand for 5-MTHF. The barium salt’s stability in aqueous solutions makes it preferable for in vivo studies over calcium salts, which may precipitate in high-phosphate buffers .

Advanced Research Questions

Q. How do experimental designs for assessing 5-MTHF barium salt’s efficacy in reversing methotrexate toxicity account for dosing variables and species-specific responses?

  • Methodology : In murine models, administer methotrexate (days 1–5) and 5-MTHF barium salt 5 hours prior via flank injections. Doses of 20–60 mg/kg in C57BL hybrid mice showed dose-dependent survival improvements. Note that recovery timelines (e.g., 2–3 weeks post-injection) and weight monitoring are critical endpoints .
  • Data Contradictions : Higher doses (60 mg/kg) may not linearly improve outcomes due to saturation effects. Comparative studies with citrovorum factor (leucovorin) are needed to validate specificity .

Q. What methodological challenges arise when comparing the bioavailability of barium vs. calcium salts of 5-MTHF in mammalian systems?

  • Methodology : Use stable isotope labeling or LC-MS to track absorption. Barium salts may require chelating agents to prevent interactions with dietary sulfates (e.g., in gut lumen). Calcium salts, while common in supplements, face solubility limitations in acidic environments, unlike barium derivatives, which remain stable at physiological pH .

Q. How do serum matrix effects complicate the analysis of 5-MTHF barium salt in clinical samples, and what mitigation strategies exist?

  • Methodology : Serum components (e.g., urate, lactate) co-migrate with 5-MTHF in CE. Optimize pH to 4.5 and use HPC-supplemented BGE to enhance resolution. For mass spectrometry (MS), employ volatile electrolytes (e.g., acetic acid/ammonium acetate) to avoid ion suppression. Pre-treatment with hydrazine (5 × 10⁻³ mol/L) improves signal clarity in diluted samples .

Q. What are the implications of 5-MTHF barium salt’s interaction with methionine synthase inactivation in folate cycle modeling?

  • Methodology : Stoichiometric flux analysis reveals that methionine synthase inactivation reduces 5-MTHF consumption by 30–40%, diverting homocysteine to alternative pathways (e.g., taurine synthesis). Use kinetic modeling to simulate perturbations and validate with knockout cell lines or isotopic tracing (e.g., ¹³C-labeled folates) .

Methodological Considerations for Contradictory Findings

  • Dose-Response Variability : In murine toxicity reversal studies, survival rates plateau at higher 5-MTHF doses, suggesting receptor saturation or competing metabolic pathways. Always include dose-ranging pilot studies .
  • Matrix Effects in Detection : Discrepancies in serum 5-MTHF levels between supplemented vs. unsupplemented cohorts require stringent pH control and validation with spiked samples (e.g., 2.5 × 10⁻⁶ mol/L 5-MTHF additions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.